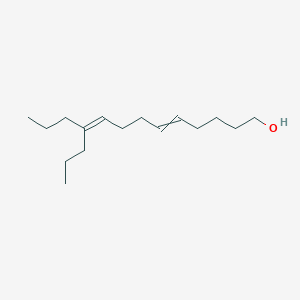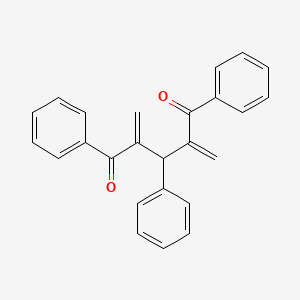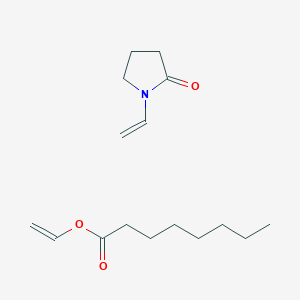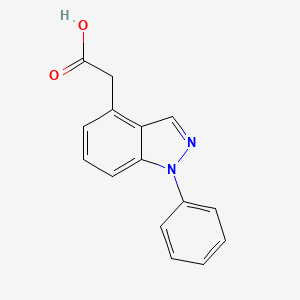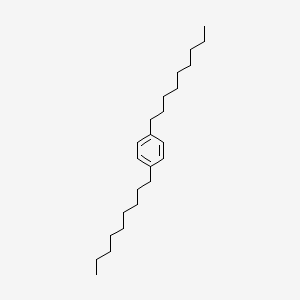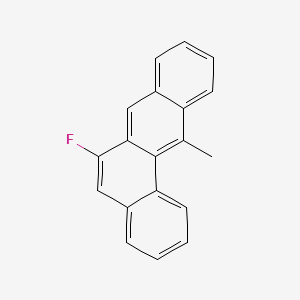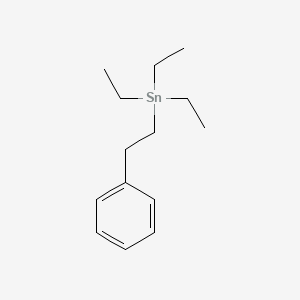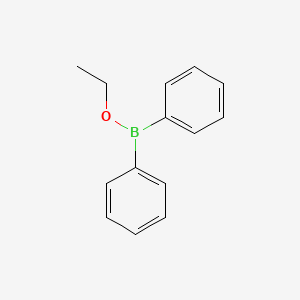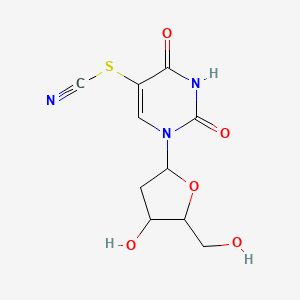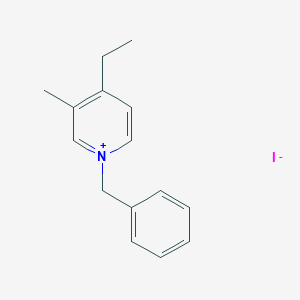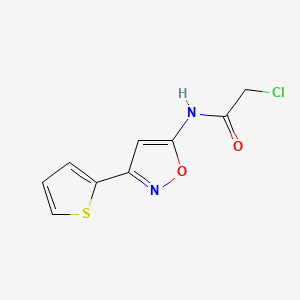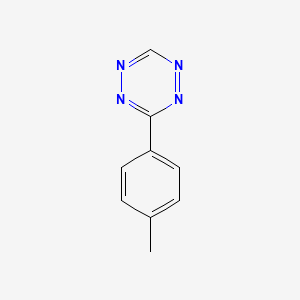
1,2,4,5-Tetrazine, 3-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrazine, 3-(4-methylphenyl)-: is an organic compound containing a tetrazine ring with a 4-methylphenyl group attached at the 3-position. Tetrazines are a class of nitrogen-rich heterocycles known for their unique chemical properties, including high electron affinity and the ability to participate in inverse electron demand Diels-Alder reactions . These properties make tetrazines valuable in various fields such as organic synthesis, materials science, and bioorthogonal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the cyclization of nitriles with hydrazine, followed by oxidation . For example, 4-methylbenzonitrile can be reacted with hydrazine hydrate to form the corresponding dihydrotetrazine, which is then oxidized using agents like hydrogen peroxide or ferric chloride to yield the desired tetrazine .
Industrial Production Methods: Industrial production of tetrazines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods may also employ alternative oxidizing agents and catalysts to improve the overall process .
化学反応の分析
Types of Reactions: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: This reaction involves the tetrazine acting as a diene and reacting with electron-rich dienophiles to form pyridazines.
Nucleophilic Substitution: Tetrazines can undergo nucleophilic substitution reactions, particularly at the 3- and 6-positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric chloride, and bromine are commonly used for the oxidation of dihydrotetrazines to tetrazines.
Dienophiles: Electron-rich alkenes and alkynes are used in Diels-Alder reactions with tetrazines.
Major Products:
Pyridazines: Formed from Diels-Alder reactions with dienophiles.
Substituted Tetrazines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
1,2,4,5-Tetrazine, 3-(4-methylphenyl)- has several scientific research applications:
作用機序
The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- primarily involves its participation in inverse electron demand Diels-Alder reactions. The tetrazine ring acts as an electron-deficient diene, reacting with electron-rich dienophiles to form pyridazine derivatives . This reaction is highly selective and occurs under mild conditions, making it suitable for various applications in chemistry and biology .
類似化合物との比較
1,2,4,5-Tetrazine: The parent compound without any substituents.
3,6-Dimethyl-1,2,4,5-Tetrazine: A derivative with methyl groups at the 3- and 6-positions.
3-Phenyl-1,2,4,5-Tetrazine: A derivative with a phenyl group at the 3-position.
Uniqueness: 1,2,4,5-Tetrazine, 3-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and properties. This substitution can enhance the compound’s stability and alter its electronic characteristics, making it suitable for specific applications in materials science and bioorthogonal chemistry .
特性
CAS番号 |
37385-31-2 |
|---|---|
分子式 |
C9H8N4 |
分子量 |
172.19 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4/c1-7-2-4-8(5-3-7)9-12-10-6-11-13-9/h2-6H,1H3 |
InChIキー |
XMOHKSLFQKGAEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
